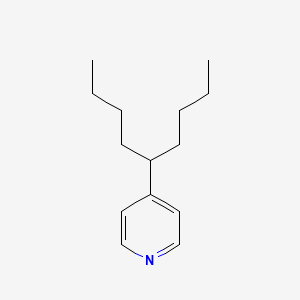

4-(5-Nonyl)pyridine

Número de catálogo B1580862

Peso molecular: 205.34 g/mol

Clave InChI: ATCGHKBXRIOBDX-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05003069

Procedure details

A mixture of 50.7 g (1.3 moles) of sodamide preformed in situ as in Example 1, 350 cc of xylene containing 0.1 cc of oleic acid, and 205 g (1 mole) of 4-(5-nonyl)pyridine was placed in a Magne Drive such as the one described in Example 2. The autoclave was closed and purged of air with nitrogen, pressurized to 10 psig with ammonia and 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated to 173° C. at which temperature amination began. The temperature was reduced and the reaction was run at 158°-163 ° C. for 8.7 hours. Hydrogen was evolved during this time. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 150 cc of water. The xylene phase was separated and the bottom aqueous caustic phase was re-extracted with 25 cc of xylene. Both xylene extracts were combined and distilled to give 2-amino-4-(5-nonyl)pyridine boiling at 197°-225 ° C. at 22 mm Hg. The yield was 67.3%. This result substantially increases the yield of 2-amino-4-(5-nonyl)pyridine over that reported previously by one of the applicants, McGill, U.S. Pat. No. 4,177,349 (1979) and McGill, U.S. Pat. No. 4,267,335 (1981). In this prior work, 4-(5-nonyl)pyridine was shown to prefer to couple in the presence of sodamide, giving high yields of 4,4'-di-(5-nonyl)-2,2'-bipyridyl but only low yields of 2-amino-4-(5-nonyl)pyridine. This increased yield of 2-amino-4 (5-nonyl)pyridine is of importance because the compound has valuable biocidal properties.

Yield

67.3%

Identifiers

|

REACTION_CXSMILES

|

[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[CH3:23][CH2:24][CH2:25][CH2:26][CH:27]([C:32]1[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=1)[CH2:28][CH2:29][CH2:30][CH3:31]>C1(C)C(C)=CC=CC=1>[NH2:1][C:34]1[CH:33]=[C:32]([CH:27]([CH2:26][CH2:25][CH2:24][CH3:23])[CH2:28][CH2:29][CH2:30][CH3:31])[CH:37]=[CH:36][N:35]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

205 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(CCCC)C1=CC=NC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

173 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged of air with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The xylene phase was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the bottom aqueous caustic phase was re-extracted with 25 cc of xylene

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

8.7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=CC(=C1)C(CCCC)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 67.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |